molecular formula C19H24N4O2S B2758161 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034555-76-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2758161
CAS No.: 2034555-76-3
M. Wt: 372.49
InChI Key: QEFYELNWWQNANV-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound that features multiple functional groups, including a pyrazole ring, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of the individual ring systems, followed by their functionalization and subsequent coupling to form the final compound. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazole, thiophene, and isoxazole derivatives that share structural features with 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-17(15(4)25-22-12)5-6-18(24)20-8-9-23-14(3)19(13(2)21-23)16-7-10-26-11-16/h7,10-11H,5-6,8-9H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYELNWWQNANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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